molecular formula C13H24N4O B11745743 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11745743
M. Wt: 252.36 g/mol
InChI Key: SANHKTWSUHRDDJ-UHFFFAOYSA-N
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Description

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features a pyrazole ring and a morpholine ring connected through an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the ethylamine linker, and finally the attachment of the morpholine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine can be compared with other similar compounds, such as:

    [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(piperidin-4-yl)ethyl]amine: This compound has a piperidine ring instead of a morpholine ring.

    [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(pyrrolidin-4-yl)ethyl]amine: This compound has a pyrrolidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H24N4O

Molecular Weight

252.36 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C13H24N4O/c1-3-17-13(12(2)10-15-17)11-14-4-5-16-6-8-18-9-7-16/h10,14H,3-9,11H2,1-2H3

InChI Key

SANHKTWSUHRDDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCCN2CCOCC2

Origin of Product

United States

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